
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate
概要
説明
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is a chemical compound with a complex structure that includes a thiazole ring, a carbamate group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the carbamate and tert-butyl ester groups. Common reagents used in these reactions include thionyl chloride, methanol, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more hydrogenated molecule. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can form stable complexes with proteins and enzymes, modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate has a unique combination of functional groups that confer distinct chemical properties
特性
分子式 |
C11H17N3O4S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(16)13-9-12-7(6-19-9)8(15)14(4)17-5/h6H,1-5H3,(H,12,13,16) |
InChIキー |
CNSOUSCIIHECDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)N(C)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

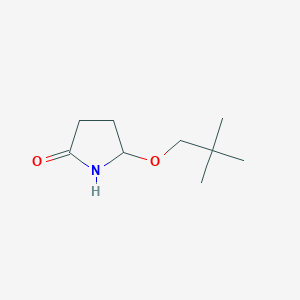
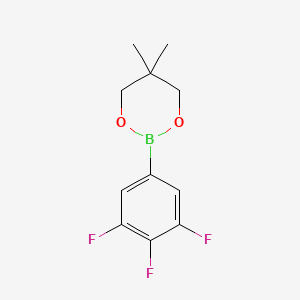
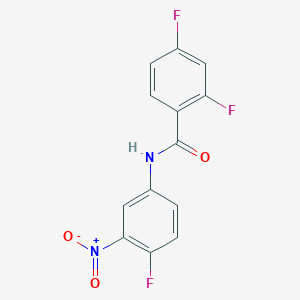


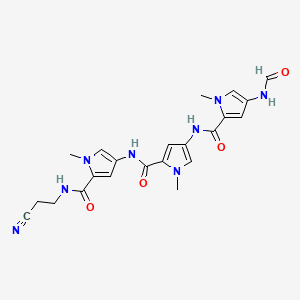

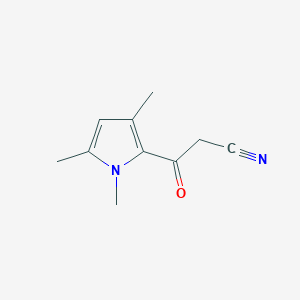
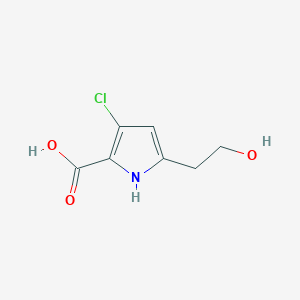
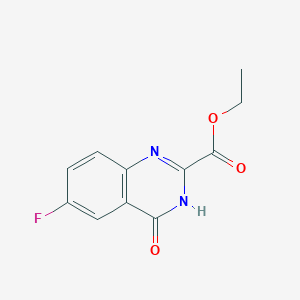
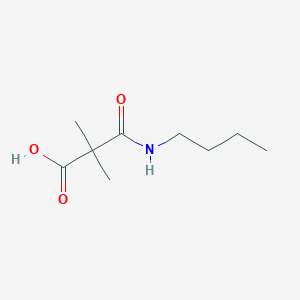
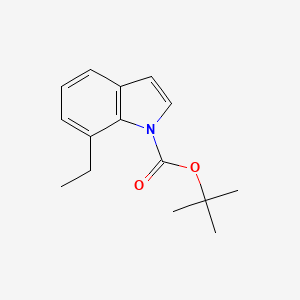
![5,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B8485248.png)
